![molecular formula C9H14N4 B3027728 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine CAS No. 1365988-31-3](/img/structure/B3027728.png)
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Descripción general
Descripción
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine is a chemical compound with the linear formula C9H14N4 . It is a solid substance . The compound’s structure includes a triazolo ring fused with a diazepine ring, and a cyclopropyl group attached .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a fused triazolo and diazepine ring system . The SMILES string representation of the molecule is N12C(CCNCC2)=NN=C1C3CC3 .Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.3±0.1 g/cm3 . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 74 Å2 and a molar volume of 293.3±7.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activity
3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine is part of a broader class of compounds known for their varied biological activities. Research in the field of heterocyclic chemistry highlights the synthesis of new diazepine derivatives, including triazolo[4,3-a][1,3]diazepines, which have shown promise in medical applications due to their potential therapeutic effects. These compounds have been explored for their antibacterial properties and as possible treatments for several diseases, including some types of cancer, leveraging their action against multiresistant pathogens (Földesi, Volk, & Milen, 2018).
Pharmacological Profile
The pharmacological landscape of benzodiazepines, a closely related class, underscores the significance of derivatives like 3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine. Studies have shown that benzodiazepines, due to their anxiolytic, sedative, and anticonvulsant properties, are extensively utilized in treating anxiety, depression, and seizures. This highlights the potential utility of triazolo[4,3-a][1,3]diazepine derivatives in similar therapeutic areas, given their structural and pharmacological similarities (Dawson, Jue, & Brogden, 1984).
Synthetic Methodologies
The synthesis of triazolo[4,3-a][1,3]diazepine derivatives involves innovative methodologies that enable the creation of compounds with potential pharmacological applications. These synthetic routes often involve the Smiles rearrangement, a pivotal chemical reaction facilitating the synthesis of complex heterocyclic structures. The review of various synthetic approaches for triazolo[4,3-a][1,3]diazepines emphasizes the versatility and adaptability of these methods in generating compounds with significant biological efficacy (Ibrahim, 2011).
Environmental Considerations
The environmental occurrence and transformation of benzodiazepines, including triazolo[4,3-a][1,3]diazepines, have become an area of growing concern. Studies focused on the fate of these compounds in water treatment processes reveal their persistent nature and the challenges associated with their removal from environmental matrices. This research underscores the importance of developing eco-friendly and effective methods for mitigating the environmental impact of these pharmacologically active compounds (Kosjek et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-2-6-13-8(7-3-4-7)11-12-9(13)10-5-1/h7H,1-6H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCHAFYUSGBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147050 | |
Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-31-3 | |
Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 3-cyclopropyl-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.